Methyl 4-(cyclohexylthio)-3-nitrobenzoate
Description
Methyl 4-(cyclohexylthio)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a cyclohexylthio group (-SC6H11) attached to a benzoate ester
Properties
IUPAC Name |
methyl 4-cyclohexylsulfanyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-19-14(16)10-7-8-13(12(9-10)15(17)18)20-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZIJBUMOFZRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2CCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclohexylthio)-3-nitrobenzoate typically involves the esterification of 4-(cyclohexylthio)-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclohexylthio)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., sodium hydroxide).
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid
Substitution: Sodium hydroxide in water
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products
Reduction: Methyl 4-(cyclohexylamino)-3-nitrobenzoate
Substitution: 4-(cyclohexylthio)-3-nitrobenzoic acid
Oxidation: Methyl 4-(cyclohexylsulfinyl)-3-nitrobenzoate or Methyl 4-(cyclohexylsulfonyl)-3-nitrobenzoate
Scientific Research Applications
Methyl 4-(cyclohexylthio)-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the design of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Its derivatives can be used to study enzyme interactions and inhibition, particularly those involving nitro and thioether groups.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclohexylthio)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the thioether group can modulate the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Methyl 4-(cyclohexylthio)-3-nitrobenzoate can be compared with other nitrobenzoate esters and thioether-containing compounds:
Methyl 4-nitrobenzoate: Lacks the thioether group, making it less lipophilic and potentially less bioactive.
Methyl 4-(methylthio)-3-nitrobenzoate: Contains a methylthio group instead of a cyclohexylthio group, which may affect its steric properties and reactivity.
Methyl 4-(cyclohexylthio)-benzoate: Lacks the nitro group, which significantly alters its chemical reactivity and potential biological activity.
Biological Activity
Methyl 4-(cyclohexylthio)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
This compound features a nitro group and a cyclohexylthio moiety, which are believed to influence its biological properties. The presence of these functional groups can enhance lipophilicity and modulate interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with nitro groups are often evaluated for their effectiveness against various pathogens. For instance, studies on nitrothiophenes have demonstrated significant antibacterial properties against E. coli and M. luteus .
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, particularly through the inhibition of NF-κB signaling .
- Cytotoxicity : Some derivatives have been assessed for their cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Mechanisms :
- Cytotoxicity Profiles :
Table 1: Biological Activity Summary
| Activity Type | Compound Example | Effectiveness |
|---|---|---|
| Antimicrobial | 2-Chloro-3,5-dinitrothiophene | High activity against E. coli |
| Anti-inflammatory | Nitro-substituted compounds | Modulates NF-κB signaling |
| Cytotoxicity | Various nitro compounds | Effective against cancer cell lines |
Table 2: Structure-Activity Relationship Insights
| Modification | Observed Effect |
|---|---|
| Nitro group presence | Enhanced antimicrobial activity |
| Cyclohexylthio moiety | Increased lipophilicity |
| Position of substituents | Altered cytotoxicity profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
